戊酸甲基-(2-甲基氨基-乙基)-酰胺

描述

The compound of interest, "Pentanoic acid methyl-(2-methylamino-ethyl)-amide," is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the chemical behavior and potential synthesis pathways for the compound . The papers focus on the biological activity of novel synthesized derivatives of 2-(4-methylbenzenesulphonamido)pentanedioic acid, which share a similar pentanedioic acid backbone with the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves the creation of amide derivatives of 2-(4-methylbenzenesulphonamido)pentanedioic acid. These derivatives have been characterized and screened for antineoplastic activity, suggesting a potential method for synthesizing similar compounds, including "Pentanoic acid methyl-(2-methylamino-ethyl)-amide." The synthesis of these compounds likely involves the formation of amide bonds, which could be relevant for the synthesis of the compound of interest . Additionally, the conversion of amides to esters using Meerwein's reagent, as described in one of the papers, could be a useful reaction in modifying the structure of the compound or related compounds .

Molecular Structure Analysis

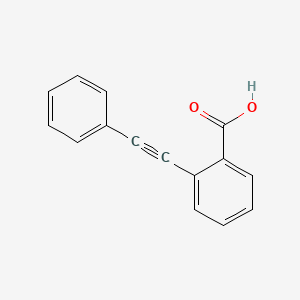

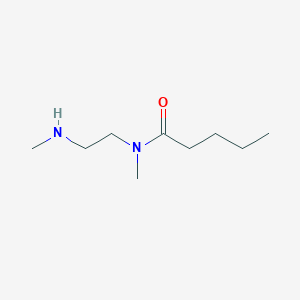

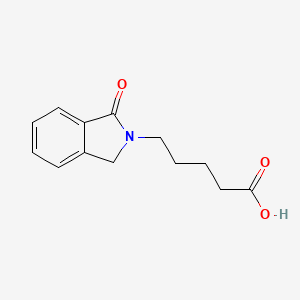

The molecular structure of "Pentanoic acid methyl-(2-methylamino-ethyl)-amide" would consist of a pentanoic acid backbone with an amide linkage to a methyl-(2-methylamino-ethyl) group. The structure of the related compounds discussed in the papers includes a benzene ring and various substituents, which contribute to their biological activity. Understanding the structure-activity relationship in these compounds could provide insights into the potential activity of the compound of interest .

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of "Pentanoic acid methyl-(2-methylamino-ethyl)-amide," but they do provide information on the reactivity of similar compounds. The amide derivatives synthesized in the studies undergo biological interactions with various cell lines, indicating that the amide functional group is likely to be a key site for chemical reactivity. The conversion of amides to esters mentioned in one paper also highlights a potential reaction pathway that could be explored for the compound of interest .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "Pentanoic acid methyl-(2-methylamino-ethyl)-amide" are not detailed in the provided papers, the properties of the synthesized amide derivatives could be somewhat similar. These properties would include solubility, melting point, and stability, which are important for the compound's handling and potential application. The biological activity studies suggest that these compounds have significant interactions with biological systems, which could be indicative of their solubility and stability in biological environments .

科学研究应用

有机合成和中间体

戊酸甲基-(2-甲基氨基-乙基)-酰胺是有机化学中的重要中间体,特别是在 Weinreb 酰胺的合成中。Weinreb 酰胺因其独特的反应性而被广泛利用,允许将羧酸、酰氯和酯直接转化为醛或酮。这种由有机金属试剂促进的转化产生了高反应性和选择性,避免了过度加成并确保了稳定酮的产生。此外,Weinreb 酰胺发生亲核加成,形成稳定的五元环中间体,这对于合成过程中的受控反应性至关重要 (Khalid, Mohammed, & Kalo, 2020)。

可再生原料和可持续化学

以大豆油为可再生原料的研究证明了戊酸甲基-(2-甲基氨基-乙基)-酰胺衍生物在生产含氮材料方面的多功能性。将甘油三酯转化为脂肪胺和酰胺突出了这些化合物在创造各种工业重要产品中的潜力,包括含氮的新型化合物、表面活性剂和聚合物。这种方法符合可持续化学的目标,强调资源节约、废物最小化和开发环保工艺 (Biswas, Sharma, Willett, Erhan, & Cheng, 2008)。

液晶研究

在液晶领域,戊酸甲基-(2-甲基氨基-乙基)-酰胺衍生物因其形成亚甲基连接的液晶二聚体的独特性质而受到探索。这些二聚体表现出独特的转变性质,包括形成扭曲弯曲向列相,这是一种以其特殊光学纹理为特征的较低温度相。这项研究提供了对影响液晶行为的结构因素的见解,为先进显示技术和材料科学提供了潜在的应用 (Henderson & Imrie, 2011)。

治疗研究和药物开发

戊酸甲基-(2-甲基氨基-乙基)-酰胺衍生物的治疗潜力已得到研究,特别关注对脂肪酸酰胺水解酶 (FAAH) 的抑制作用。FAAH 在内源性大麻素信号传导的调节中起着至关重要的作用,而内源性大麻素信号传导与疼痛、炎症和情绪调节等各种生理过程有关。源自戊酸甲基-(2-甲基氨基-乙基)-酰胺的 FAAH 抑制剂为开发新的治疗剂提供了有希望的方法,这些治疗剂在疼痛管理和中枢神经系统疾病的治疗中具有潜在应用,而没有与直接大麻素受体激动剂相关的副作用 (Ahn, Johnson, & Cravatt, 2009)。

属性

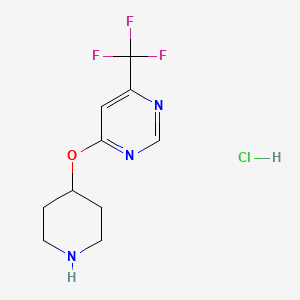

IUPAC Name |

N-methyl-N-[2-(methylamino)ethyl]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-4-5-6-9(12)11(3)8-7-10-2/h10H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGHLSZLUJKZGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(C)CCNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630435 | |

| Record name | N-Methyl-N-[2-(methylamino)ethyl]pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

917202-04-1 | |

| Record name | N-Methyl-N-[2-(methylamino)ethyl]pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-oxobenzo[cd]indol-1(2H)-yl)propanoic acid](/img/structure/B3023513.png)

![3-(2-Oxopropoxy)-6h-benzo[c]chromen-6-one](/img/structure/B3023515.png)

![2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B3023529.png)